potassium (1,4-dioxan-2-yl)trifluoroboranuide
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Overview
Description
Potassium (1,4-dioxan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C4H6BF3KO2 and a molecular weight of 192.99 g/mol . This compound is known for its unique structure, which includes a trifluoroboranuide group attached to a 1,4-dioxane ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,4-dioxan-2-yl)trifluoroboranuide typically involves the reaction of 1,4-dioxane with a trifluoroborane source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Dioxane+Trifluoroborane+Potassium Base→Potassium (1,4-dioxan-2-yl)trifluoroboranuide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,4-dioxan-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Cross-Coupling Reactions: It is widely used as a coupling partner in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving polar aprotic solvents and moderate temperatures.
Cross-Coupling Reactions: Catalysts such as palladium, nickel, or copper are used, along with bases like potassium carbonate or sodium hydroxide. The reactions are usually carried out under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
Potassium (1,4-dioxan-2-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of complex organic structures.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (1,4-dioxan-2-yl)trifluoroboranuide exerts its effects involves its ability to act as a nucleophile or coupling partner in chemical reactions. The trifluoroboranuide group enhances the reactivity of the compound, allowing it to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Potassium (1,4-dioxan-2-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (1,4-dioxan-2-yl)boranuide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Potassium (1,4-dioxan-2-yl)difluoroboranuide: Contains two fluorine atoms instead of three, leading to variations in chemical behavior.
Potassium (1,4-dioxan-2-yl)tetrafluoroboranuide: Has an additional fluorine atom, which can affect its reactivity and stability.
The uniqueness of this compound lies in its trifluoroboranuide group, which imparts distinct chemical properties and enhances its utility in various applications.
Properties
CAS No. |
1391850-42-2 |
---|---|
Molecular Formula |
C4H7BF3KO2 |
Molecular Weight |
194 |
Purity |
95 |
Origin of Product |
United States |
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